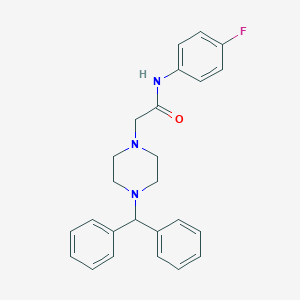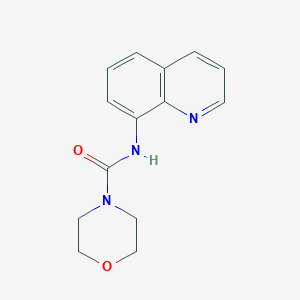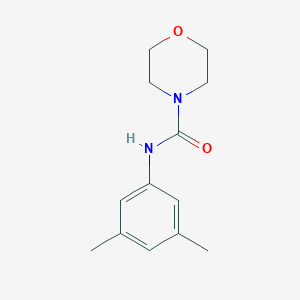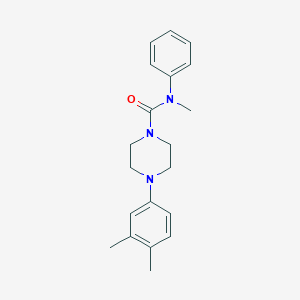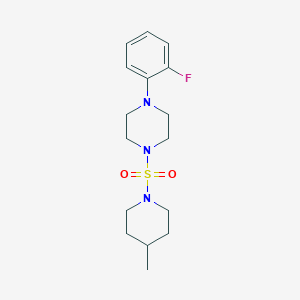
1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The sulfonyl group is introduced via sulfonylation reactions. This involves reacting the intermediate with a sulfonyl chloride derivative.
- Example: Using 4-methylpiperidine and sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient mixing, temperature control, and purification processes such as recrystallization or chromatography.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine typically involves multiple steps:
-
Formation of the Piperazine Core:
- Starting with piperazine, the compound is functionalized to introduce the 2-fluorophenyl group. This can be achieved through nucleophilic aromatic substitution reactions.
- Example: Reacting piperazine with 2-fluorobenzyl chloride under basic conditions.
化学反应分析
Types of Reactions: 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs for neurological or psychiatric disorders.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. These targets could include:
Receptors: Binding to neurotransmitter receptors in the brain, potentially modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Modulating signaling pathways that regulate cellular functions.
相似化合物的比较
1-(2-Fluorophenyl)piperazine: Lacks the sulfonyl and piperidine groups, making it less complex.
4-(4-Methylpiperidin-1-yl)sulfonylpiperazine:
Uniqueness: 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine is unique due to the combination of its fluorinated phenyl group, sulfonyl piperidine moiety, and piperazine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
属性
IUPAC Name |
1-(2-fluorophenyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2S/c1-14-6-8-19(9-7-14)23(21,22)20-12-10-18(11-13-20)16-5-3-2-4-15(16)17/h2-5,14H,6-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFPSNGQSCGUBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
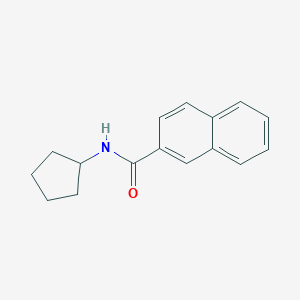
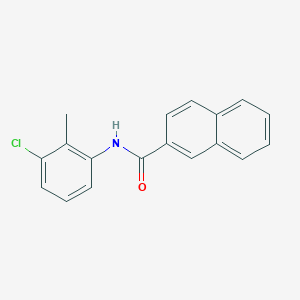
![N-[3-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B500179.png)
![2-{[(4-Iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B500180.png)
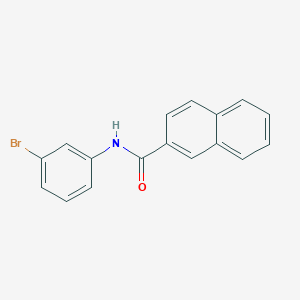
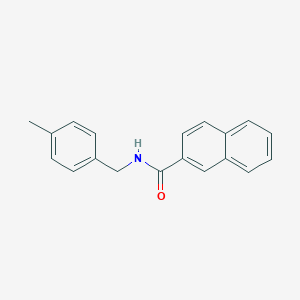
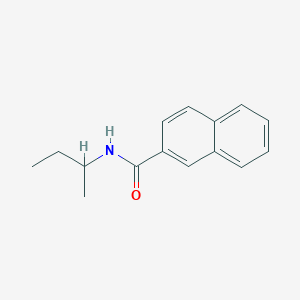
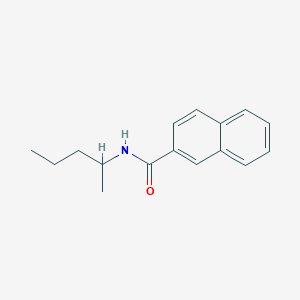
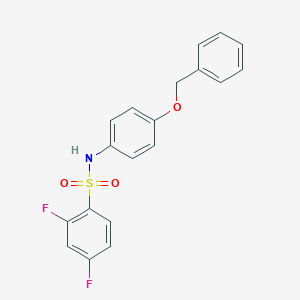
![N-[2-(hydroxymethyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B500191.png)
